molecular formula C18H21N3O B10880947 Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- CAS No. 89007-22-7

Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-

Cat. No.: B10880947
CAS No.: 89007-22-7
M. Wt: 295.4 g/mol
InChI Key: RIAXQDZEJCDCEP-UHFFFAOYSA-N
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Description

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-phenylethanone with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups .

Scientific Research Applications

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

The biological activities of Piperazine derivatives are broad and include:

  • Anticancer Activity : Several studies have reported that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine scaffolds have shown promising results in inhibiting the proliferation of leukemia cells and solid tumors .
  • Neuropharmacological Effects : Piperazine compounds are known to interact with aminergic receptors, which play crucial roles in neurotransmission. The ability of these compounds to bind to dopamine receptors suggests potential applications in treating neurological disorders .
  • Antiatherosclerotic Properties : Research indicates that certain piperazine derivatives can prevent or reverse atherosclerosis by modulating lipid metabolism and inflammatory responses .

The mechanisms underlying the biological activities of Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- involve several pathways:

  • Aminergic Receptor Modulation : The compound has been shown to bind selectively to various aminergic receptors (e.g., dopamine D2 receptors), influencing neurotransmitter release and cellular signaling pathways .
  • Induction of Cell Death : In cancer studies, this compound has been linked to mechanisms such as necroptosis and apoptosis in malignant cells, indicating its potential as a chemotherapeutic agent .

Study on Anticancer Activity

A study investigated the anticancer properties of a series of piperazine derivatives, including Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-. The results demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value indicating effective concentration for cell death induction. The study utilized flow cytometry to assess cell viability and death mechanisms, confirming that the compound triggers apoptosis through mitochondrial pathways .

Neuropharmacological Evaluation

In another study focusing on neuropharmacological effects, Piperazine derivatives were evaluated for their binding affinity to dopamine receptors. The findings suggested that Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- displayed moderate binding affinity, which could translate into therapeutic effects in conditions like schizophrenia or depression .

Data Table: Biological Activities and IC50 Values

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
Anticancer (K562 Cells)K562 Leukemia15
NeuropharmacologicalDopamine D2 Receptor20
AntiatheroscleroticHuman Endothelial Cells25

Properties

CAS No.

89007-22-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O/c22-18(13-16-5-2-1-3-6-16)21-11-9-20(10-12-21)15-17-7-4-8-19-14-17/h1-8,14H,9-13,15H2

InChI Key

RIAXQDZEJCDCEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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